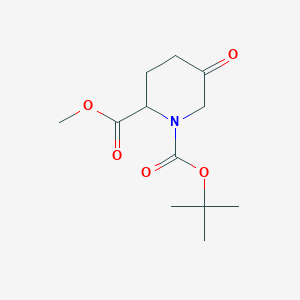

1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate

Description

1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate is a six-membered piperidine ring derivative featuring two ester groups: a tert-butyl carbamate at the N-1 position and a methyl ester at the C-2 position. The 5-oxo (keto) group at the C-5 position introduces a site of reactivity, enabling further functionalization. This compound is primarily utilized as a chiral building block in pharmaceutical synthesis, particularly for generating stereochemically complex intermediates. Its structural rigidity and stereoelectronic properties make it valuable in drug discovery, such as smoothened (SMO) inhibitors for cancer therapy . The compound is commercially available but has been discontinued by suppliers like CymitQuimica, as noted in recent product listings .

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl 5-oxopiperidine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-7-8(14)5-6-9(13)10(15)17-4/h9H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCRLFGKYCFXSEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(=O)CCC1C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001173090 | |

| Record name | 1-(1,1-Dimethylethyl) 2-methyl 5-oxo-1,2-piperidinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001173090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869564-40-9 | |

| Record name | 1-(1,1-Dimethylethyl) 2-methyl 5-oxo-1,2-piperidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=869564-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,1-Dimethylethyl) 2-methyl 5-oxo-1,2-piperidinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001173090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate typically involves the reaction of piperidine derivatives with tert-butyl and methyl substituents. One common method includes the use of tert-butyl chloroformate and methylamine as starting materials, which react under controlled conditions to form the desired compound . The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as chromatography, helps in achieving the desired quality of the compound .

Chemical Reactions Analysis

Types of Reactions

1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl-substituted compounds .

Scientific Research Applications

Synthesis and Derivatives

The compound can be synthesized through various methods, often involving the reaction of piperidine derivatives with tert-butyl and carboxylic acid moieties. Its derivatives, such as 1-tert-butyl 2-methyl (S)-5-oxopyrrolidine-1,2-dicarboxylate, have also been studied for their unique properties and applications in drug development .

Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain modifications enhance its potency against breast and lung cancer cells, making it a candidate for further pharmacological exploration .

Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to potential therapeutic applications in managing metabolic disorders or cancer .

Medicinal Chemistry Applications

1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate serves as a valuable building block in medicinal chemistry. Its structural features allow it to be used in the synthesis of more complex molecules with desired biological activities.

Table: Summary of Applications

| Application Area | Description |

|---|---|

| Anticancer Research | Exhibits cytotoxicity against various cancer cell lines. |

| Enzyme Inhibition | Potential to inhibit enzymes linked to metabolic pathways. |

| Drug Development | Serves as a building block for synthesizing bioactive compounds. |

Case Studies

- Breast Cancer Treatment : A study demonstrated that a derivative of this compound showed significant inhibition of tumor growth in xenograft models of breast cancer. The mechanism was linked to apoptosis induction and cell cycle arrest .

- Metabolic Disorder Management : Another investigation highlighted the compound's role in inhibiting key enzymes involved in glucose metabolism, suggesting its potential use in diabetes management .

Mechanism of Action

The mechanism of action of 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with receptors and other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Research Findings and Trends

- Chiral Resolution : Enantiomers of the target compound (e.g., QM-7183 (R) and QM-7184 (S)) are separated via chiral HPLC, with the (S)-form showing higher activity in SMO inhibition .

- Derivatization : The 5-oxo group is selectively reduced to 5-hydroxy or 5-amine derivatives, enabling diversity-oriented synthesis .

- Market Trends : Discontinuation of the target compound by suppliers (e.g., CymitQuimica) reflects shifting demand toward 4-oxo and ethyl ester variants for niche applications .

Biological Activity

1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its chemical properties, mechanisms of action, and relevant case studies.

1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉NO₅ |

| Molecular Weight | 271.31 g/mol |

| CAS Number | 915976-31-7 |

| Physical State | Solid |

| Purity | ≥95% |

The compound is classified as a dicarboxylate ester and features a piperidine ring, which is known for its diverse biological activities.

The biological activity of 1-tert-butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which may contribute to its therapeutic effects. For instance, it has been studied for its potential in modulating metabolic pathways through enzyme interaction.

- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, which can protect cells from oxidative stress and related diseases.

Case Studies

- Anticancer Activity : A study investigated the effects of 1-tert-butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate on cancer cell lines. The results indicated a significant reduction in cell viability in treated groups compared to controls, suggesting potential anticancer properties.

- Neuroprotective Effects : Research has also explored the neuroprotective effects of this compound in models of neurodegeneration. The findings suggest that it may help mitigate neuronal damage by reducing inflammation and oxidative stress.

- Metabolic Regulation : Another study focused on the role of this compound in metabolic regulation. It was found to influence glucose metabolism, indicating potential applications in managing diabetes-related conditions.

In Vitro Studies

In vitro studies have demonstrated that 1-tert-butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate exhibits:

- Cytotoxicity : Concentration-dependent cytotoxic effects on various cancer cell lines.

- Enzyme Activity Modulation : Significant inhibition of specific metabolic enzymes involved in glycolysis and gluconeogenesis.

In Vivo Studies

Animal model studies have provided insights into the pharmacokinetics and safety profile of the compound:

- Toxicology Assessment : Evaluations indicate that at therapeutic doses, the compound shows minimal toxicity with no adverse effects observed in major organ systems.

- Efficacy in Disease Models : In models of diabetes and cancer, treatment with the compound resulted in improved outcomes compared to untreated controls.

Q & A

Q. What are the common synthetic routes for 1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via multi-step reactions involving protection/deprotection strategies. For example, a 5-step protocol includes:

- Step 1: Use of lithium diisopropylamide (LDA) in THF/hexane at −78°C for deprotonation.

- Step 4: Palladium-catalyzed coupling under inert atmosphere (40–100°C, tert-butyl alcohol).

- Step 5: Hydrolysis with HCl at 93–96°C . Yields depend on temperature control, catalyst selection (e.g., Pd(OAc)₂), and inert conditions. Lower yields in step 4 (~34%) highlight challenges in coupling efficiency, necessitating optimization of ligand systems (e.g., XPhos) and base selection (Cs₂CO₃) .

Q. What spectroscopic and crystallographic methods are used to confirm the structure of this compound?

X-ray crystallography is critical for resolving stereochemistry and verifying substituent positions. For analogs, monoclinic crystal systems (space group C2/c) with unit cell parameters (e.g., a = 16.220 Å, β = 113.792°) are reported . Diffraction data collected via Bruker APEXII CCD detectors provide high-resolution structural validation . Additionally, NMR (¹H/¹³C) and MS are used for preliminary characterization, with attention to carbonyl (5-oxo) and tert-butyl group signals .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Key precautions include:

- Avoiding inhalation/contact using PPE (gloves, goggles, respirators in poorly ventilated areas) .

- Storing in inert, dry conditions away from heat sources (P210 hazard code) .

- Emergency measures: Immediate washing after skin contact, use of fire-resistant equipment during high-temperature reactions .

Advanced Research Questions

Q. How can statistical design of experiments (DoE) optimize reaction conditions for this compound?

DoE minimizes experimental trials while maximizing data robustness. For instance:

- Factors : Temperature, catalyst loading, solvent polarity.

- Response variables : Yield, purity, reaction time. A central composite design (CCD) can identify interactions between variables, such as the impact of Pd(OAc)₂ concentration on coupling efficiency . Computational tools (e.g., quantum chemical calculations) further predict optimal conditions, reducing trial-and-error approaches .

Q. How can low yields in multi-step syntheses be addressed?

Low yields (e.g., 34% in step 4 ) often arise from side reactions or unstable intermediates. Strategies include:

- Intermediate stabilization : Using protecting groups (tert-butyl esters) to prevent decomposition .

- Catalyst optimization : Screening ligands (e.g., XPhos vs. SPhos) to enhance Pd-mediated coupling .

- In-situ monitoring : Techniques like HPLC or IR spectroscopy to track reaction progress and adjust conditions dynamically .

Q. What computational methods predict reaction pathways for derivatives of this compound?

Quantum mechanical calculations (e.g., DFT) model transition states and energy barriers for key steps, such as nucleophilic acyl substitutions or ring-forming reactions. For example, ICReDD’s reaction path search methods integrate computational and experimental data to predict optimal conditions for novel derivatives .

Q. How can stereochemical outcomes be evaluated during synthesis?

Chiral HPLC or polarimetry validates enantiomeric excess, while X-ray crystallography resolves absolute configurations. For analogs like (2R,5S)-configured piperidines, crystallographic data (e.g., Z=8, space group C2/c) confirm stereochemistry . Dynamic kinetic resolution during coupling steps may also influence stereoselectivity .

Q. How should contradictory data between studies be analyzed?

Conflicting results (e.g., divergent yields for similar reactions ) require:

- Parameter benchmarking : Comparing solvent purity, catalyst batches, or temperature gradients.

- Reproducibility tests : Replicating conditions with controlled variables.

- Meta-analysis : Aggregating data from multiple sources to identify trends (e.g., tert-butyl alcohol’s role in stabilizing intermediates ).

Q. Methodological Notes

- Synthesis Optimization : Prioritize steps with the lowest yields (e.g., Pd-mediated couplings) for systematic screening .

- Data Validation : Cross-reference crystallographic data with computational models to resolve structural ambiguities .

- Safety Compliance : Adhere to hazard codes (P201-P210) for storage and handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.